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Introduction OR-449 is a first-in-class, orally bioavailable, potent, and selective small molecule

antagonist of Steroidogenic Factor-1 (SF-1, NR5A1).[1][2] SF-1 is an orphan nuclear receptor

that is a critical transcription factor for the development and function of the adrenal glands.[1][3]

In both pediatric and adult adrenocortical carcinoma (ACC), SF-1 is highly expressed and

considered a key driver of tumor growth, making it a promising therapeutic target.[3] OR-449 is

being developed by Orphagen Pharmaceuticals for the treatment of ACC and potentially other

cancers where SF-1 is highly elevated. Preclinical data indicate that OR-449 effectively inhibits

tumor cell proliferation and growth in relevant cancer models. The U.S. FDA has granted OR-

449 a Rare Pediatric Disease Designation for the treatment of pediatric ACC.

These application notes provide a summary of the known pharmacodynamic and

pharmacokinetic properties of OR-449 based on available preclinical data, along with detailed

protocols for key experimental assessments.

Pharmacodynamics (PD)
OR-449 exerts its anti-tumor effects by antagonizing the transcriptional activity of SF-1. This

leads to the inhibition of SF-1 target genes, suppression of DNA synthesis, and a reduction in

tumor cell proliferation.
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Quantitative Pharmacodynamic Data
The following table summarizes the key in vitro and in vivo pharmacodynamic parameters of

OR-449 from preclinical studies.

Parameter Assay Type System Value Reference

IC₅₀

SF-1

Transcriptional

Activity

CHO Cell

Reporter Assay
15-20 nM

IC₅₀

DNA Synthesis

(EdU

Incorporation)

SJ-ACC3

Dissociated

Tumor Cells

500-600 nM

Efficacy
Inhibition of DNA

Synthesis

SJ-ACC3

Dissociated

Tumor Cells (at

10 µM)

>80%

In Vivo Efficacy
Tumor Growth

Inhibition

R2C Cell-

Derived

Xenografts

(Nude Mice)

Progressive

inhibition at 3,

10, and 30 mg/kg

(oral)

In Vivo Efficacy
Tumor Growth

Blockade

SJ-ACC3

Pediatric ACC

Xenograft (Mice)

Complete growth

blockade at 30

mg/kg/day (oral,

28 days)

In Vivo Efficacy
Tumor Growth

Inhibition

SW1939

Pediatric ACC

Xenograft (Mice)

Partial inhibition

at 30 mg/kg

(oral)

Mechanism of Action: SF-1 Antagonism Signaling
Pathway
OR-449 functions by binding to the ligand-binding domain of the SF-1 nuclear receptor. This

prevents the recruitment of co-activators and subsequent transcription of SF-1 target genes,
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many of which are involved in steroidogenesis and cell proliferation.
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Caption: Mechanism of action of OR-449 as an SF-1 antagonist.

Pharmacokinetics (PK)
OR-449 has been evaluated in several animal species and demonstrates properties suitable for

oral administration, including good bioavailability and a long half-life.
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Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of OR-449 in preclinical

species.

Parameter Species Value Reference

Oral Bioavailability Mouse, Rat, Dog >20%

Plasma Half-Life (t₁/₂) Mouse, Rat, Dog >9 hours

Safety and Toxicology
Preliminary safety studies have been conducted to support clinical development.

Study Type Species Dose Duration Findings Reference

Exploratory

Safety Study
Mouse

Up to 100

mg/kg
2 weeks

No adverse

effects

observed

Safety Study Mouse & Dog
Up to 200

mg/kg
28 days

No serious

adverse

events

Glucocorticoi

d Function

Rat (14

days), Dog

(21 days)

60 mg/kg

(Rat), 200

mg/kg (Dog)

N/A

Did not inhibit

ACTH-

induced

glucocorticoid

levels

Experimental Protocols
The following are detailed protocols for representative assays used to characterize the

pharmacodynamic and pharmacokinetic properties of OR-449.

Protocol: In Vitro Cell Proliferation Assay (EdU
Incorporation)
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This protocol describes how to measure the inhibitory effect of OR-449 on DNA synthesis in

cancer cells.

Objective: To determine the IC₅₀ of OR-449 for inhibiting cell proliferation by measuring the

incorporation of 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine.

Materials:

Adrenocortical carcinoma cell line (e.g., SJ-ACC3 dissociated cells, H295R)

Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

OR-449 compound, dissolved in DMSO

EdU incorporation assay kit (e.g., Click-iT™ EdU Cell Proliferation Kit)

96-well microplates (clear bottom, black walls for imaging)

High-content imaging system or fluorescence microscope

Procedure:

Cell Seeding: Seed ACC cells into a 96-well microplate at a density of 5,000-10,000 cells per

well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

Compound Treatment: Prepare a serial dilution of OR-449 in culture medium. The final

DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL

of the OR-449 dilutions or vehicle control (0.1% DMSO). Incubate for 48-72 hours.

EdU Labeling: Add EdU to each well at a final concentration of 10 µM. Incubate for 2-4 hours

at 37°C.

Fixation and Permeabilization: Remove the EdU-containing medium. Fix the cells with 3.7%

formaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton® X-100 for 20

minutes at room temperature.

Click-iT® Reaction: Prepare the Click-iT® reaction cocktail according to the manufacturer's

instructions (containing Alexa Fluor™ azide). Add the cocktail to each well and incubate for

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12403276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


30 minutes in the dark.

Nuclear Staining: Stain cell nuclei with Hoechst 33342 for 15 minutes.

Imaging and Analysis: Wash the wells with PBS. Acquire images using a high-content

imaging system. Quantify the total number of cells (Hoechst-positive) and the number of

proliferating cells (EdU-positive).

Data Analysis: Calculate the percentage of EdU-positive cells for each concentration. Plot

the percentage of proliferation against the log of OR-449 concentration and fit a dose-

response curve to determine the IC₅₀ value.
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Caption: Workflow for the in vitro EdU cell proliferation assay.
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Protocol: Murine Xenograft Model for In Vivo Efficacy
This protocol outlines the methodology for evaluating the anti-tumor activity of OR-449 in an

ACC patient-derived xenograft (PDX) or cell-derived xenograft (CDX) model.

Objective: To assess the in vivo efficacy of orally administered OR-449 on the growth of ACC

tumors in immunocompromised mice.

Materials:

Immunocompromised mice (e.g., NOD-scid gamma (NSG) or nude mice)

ACC tumor cells (e.g., SJ-ACC3, R2C) or PDX tumor fragments

Matrigel®

OR-449 compound

Vehicle formulation (e.g., 0.5% methylcellulose in water)

Calipers for tumor measurement

Oral gavage needles

Procedure:

Tumor Implantation:

For CDX: Subcutaneously inject 1-5 x 10⁶ ACC cells, resuspended in a 1:1 mixture of PBS

and Matrigel®, into the flank of each mouse.

For PDX: Surgically implant a small fragment (approx. 3x3 mm) of a patient-derived tumor

into the subcutaneous space of the flank.

Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-

150 mm³). Monitor animal health and tumor volume 2-3 times per week. Tumor volume is

calculated using the formula: Volume = (Length x Width²) / 2.
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Randomization and Dosing: Once tumors reach the target volume, randomize mice into

treatment groups (e.g., Vehicle control, OR-449 at 10 mg/kg, OR-449 at 30 mg/kg).

Drug Administration: Administer OR-449 or vehicle daily via oral gavage for a predetermined

period (e.g., 28 days).

Endpoint Measurement: Continue to monitor tumor volume and body weight throughout the

study. The primary endpoint is tumor growth inhibition.

Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Tumors

can be weighed and processed for further analysis (e.g., RNA sequencing for target gene

modulation, immunohistochemistry for proliferation markers like Ki-67).

Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor

Growth Inhibition (TGI) percentage to quantify the efficacy of the treatment.
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Caption: Workflow for an in vivo ACC tumor xenograft study.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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